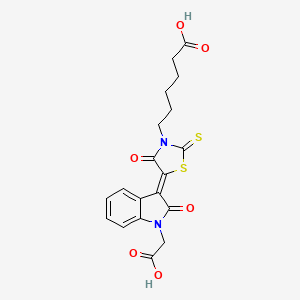

![molecular formula C8H10BrClN2O2 B2891778 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2375269-70-6](/img/structure/B2891778.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C7H9BrN2 . It has a molecular weight of 201.06 . The IUPAC name for this compound is 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is Brc1cnc2CCCCn12 . The InChI code is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.07 . The InChI code for this compound is 1S/C7H9BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique

Novel Compound Synthesis

Researchers have been exploring the synthesis of various novel compounds using imidazo[1,2-a]pyridine derivatives as precursors. For instance, a study demonstrated the ionic liquid promoted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, which yielded good to excellent results. The method featured a simple reaction workup, and the ionic liquid used could be easily separated from the product and reused (Shaabani, Soleimani, & Maleki, 2006). Another research effort focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides. This synthesis pathway offered a 41.3% overall yield and suggested improvements in product yield and purity due to simple experimental operations and fast reactions (Niu Wen-bo, 2011).

Medicinal Chemistry Applications

Several studies have identified the potential of imidazo[1,2-a]pyridine derivatives in medicinal chemistry. For example, hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles, were synthesized and screened for in vitro antitumor activity. Among them, a novel pyrimido carbazole compound showed promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Another study highlighted the synthesis of 7-azaindazole chalcone derivatives, which were evaluated for their anti-inflammatory and analgesic activities, demonstrating the significant potential of imidazo[1,2-a]pyridine derivatives in developing new therapeutic agents (Chamakuri, Murthy, & Yellu, 2016).

Photophysical Properties

A study on the synthesis and photophysical properties of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed that these compounds exhibited intense fluorescence upon UV light excitation, with a very large Stokes shift and high quantum yields. This suggests their potential application in the development of organic dyes and in materials science for optical applications (Marchesi, Brenna, & Ardizzoia, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h4-5H,1-3H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFACKPIKMGOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Br)CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

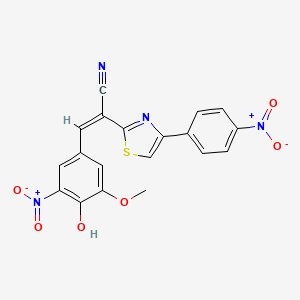

![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)

![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)

![3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2891709.png)

![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)

![1-[1-(5-Ethylthiophen-2-yl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2891712.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)